molecular formula C8H15NO2 B088649 Tert-butyl 3-aminobut-2-enoate CAS No. 14205-43-7

Tert-butyl 3-aminobut-2-enoate

Cat. No.: B088649
CAS No.: 14205-43-7
M. Wt: 157.21 g/mol
InChI Key: FDCJOQNCHBIAOV-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Tert-butyl 3-aminobut-2-enoate is a complex organic compound with the formula C8H15NO2 It’s known to be used in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction context.

Biochemical Pathways

Given its role in organic synthesis , it’s plausible that it participates in a variety of biochemical reactions, potentially influencing multiple pathways depending on the specific context.

Result of Action

As a compound used in organic synthesis , its effects would likely depend on the specific reactions it’s involved in and the context in which it’s used.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-aminobut-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-aminocrotonic acid with tert-butanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the direct esterification of 3-aminocrotonic acid with tert-butyl hydroperoxide in the presence of a catalyst like boron trifluoride etherate. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

In an industrial setting, the production of this compound often employs continuous flow microreactor systems. These systems allow for efficient and scalable synthesis by providing precise control over reaction parameters such as temperature, pressure, and residence time . This method is not only efficient but also environmentally friendly, reducing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-aminobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alcohols, amines, or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Saturated amines.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-aminobut-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the synthesis of drugs and prodrugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-aminocrotonate
  • 3-amino crotonic acid-tert. butyl ester
  • 3-Amino-2-butenoic acid tert-butyl ester

Uniqueness

Tert-butyl 3-aminobut-2-enoate is unique due to its combination of an amino group and a tert-butyl ester group, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

tert-butyl 3-aminobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(9)5-7(10)11-8(2,3)4/h5H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCJOQNCHBIAOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70339738
Record name tert-Butyl 3-aminobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14205-43-7
Record name tert-Butyl 3-aminobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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